molecular formula C9H13NO3 B13658693 Ethyl 4-ethyl-2-methyloxazole-5-carboxylate

Ethyl 4-ethyl-2-methyloxazole-5-carboxylate

Cat. No.: B13658693
M. Wt: 183.20 g/mol
InChI Key: PQXBJFLMBCDIAQ-UHFFFAOYSA-N
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Description

Ethyl 4-ethyl-2-methyloxazole-5-carboxylate (CAS: 338959-43-6) is an oxazole derivative characterized by a five-membered heterocyclic ring containing adjacent nitrogen and oxygen atoms. The compound features a carboxylate ester group at position 5, a methyl substituent at position 2, and an ethyl group at position 4 (Figure 1).

Properties

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

ethyl 4-ethyl-2-methyl-1,3-oxazole-5-carboxylate

InChI

InChI=1S/C9H13NO3/c1-4-7-8(9(11)12-5-2)13-6(3)10-7/h4-5H2,1-3H3

InChI Key

PQXBJFLMBCDIAQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(OC(=N1)C)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-ethyl-2-methyloxazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl acetoacetate with ethylamine, followed by cyclization with a suitable dehydrating agent .

Industrial Production Methods: Industrial production of this compound often employs a one-pot synthesis approach to enhance yield and reduce reaction time. This method involves the use of commercially available starting materials and catalysts to facilitate the reaction under mild conditions .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-ethyl-2-methyloxazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 4-ethyl-2-methyloxazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-ethyl-2-methyloxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their differences:

Compound Name Substituents (Positions) CAS Number Key Properties/Applications References
Ethyl 4-methyloxazole-5-carboxylate 4-methyl, 5-carboxylate Not provided Intermediate in agrochemical synthesis
Ethyl 5-methylisoxazole-4-carboxylate 5-methyl, 4-carboxylate 51135-73-0 Antifungal/antibacterial precursor
Methyl 4-ethyl-2-methyloxazole-5-carboxylate Methyl ester (vs. ethyl ester) Not provided Lipophilicity modulation
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate 5-methyl, 3-phenyl, 4-carboxylate Not provided Crystal structure studies
Methyl 4-amino-3-methoxyisoxazole-5-carboxylate 4-amino, 3-methoxy, 5-carboxylate Not provided Hydrogen-bonded crystalline networks

Key Observations :

  • Substituent Position : The placement of alkyl groups significantly impacts biological activity and physicochemical properties. For example, Ethyl 5-methylisoxazole-4-carboxylate (CAS: 51135-73-0) exhibits antifungal properties, while the 3-phenyl substitution in Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate enhances structural rigidity for crystallography .
  • Functional Groups: Polar substituents (e.g., amino in Methyl 4-amino-3-methoxyisoxazole-5-carboxylate) enable hydrogen bonding, influencing solubility and crystal packing .

Physicochemical Properties

  • Lipophilicity: The 4-ethyl and 2-methyl groups in the target compound likely enhance lipophilicity compared to analogs with polar substituents (e.g., amino or hydroxyl groups) .
  • Thermal Stability : Isoxazole derivatives generally exhibit moderate thermal stability due to aromatic ring conjugation, as evidenced by crystallographic studies .

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